molecular formula C6H8N2O B1296892 (3-Methylpyrazin-2-yl)methanol CAS No. 160818-32-6

(3-Methylpyrazin-2-yl)methanol

Cat. No. B1296892
M. Wt: 124.14 g/mol
InChI Key: PIDARGGCVNDISL-UHFFFAOYSA-N
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Description

“(3-Methylpyrazin-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It is a relatively stable compound.


Synthesis Analysis

The synthesis of pyrazine derivatives, including “(3-Methylpyrazin-2-yl)methanol”, has been a subject of interest in many studies . A study published in Nature reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “(3-Methylpyrazin-2-yl)methanol” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 3-position with a methyl group and at the 2-position with a methanol group .


Physical And Chemical Properties Analysis

“(3-Methylpyrazin-2-yl)methanol” has a density of 1.2±0.1 g/cm3 and a boiling point of 239.2±35.0 °C at 760 mmHg . It is slightly acidic.

Scientific Research Applications

Methanol Poisoning Treatment

One of the significant applications of pyrazole derivatives, similar to (3-Methylpyrazin-2-yl)methanol, is in the treatment of methanol poisoning. Research has shown the effectiveness of 4-methylpyrazole (fomepizole) in treating human methanol poisoning. This alcohol dehydrogenase inhibitor prevents the toxic effects of methanol and leads to full recovery in patients (Burns et al., 1997). Similar effectiveness has been observed in pediatric cases of methanol poisoning treated with fomepizole (Brown et al., 2001).

Alcohol Research and Detoxification

Pyrazoles, including compounds similar to (3-Methylpyrazin-2-yl)methanol, are used in alcohol research. For example, 4-methylpyrazole has been studied for its role in inhibiting alcohol oxidation. It has low toxicity and strong inhibition properties, making it valuable in experimental studies of alcohol metabolism and its effects (Blomstrand et al., 1979).

CNS Receptor Interaction

Derivatives of pyrazinylmethanol, like (1-Benzylpiperazin-2-yl)methanols, have been synthesized and studied for their interaction with central nervous system receptors. This research highlights the potential of such compounds in developing treatments targeting CNS disorders (Beduerftig et al., 2001).

Enzymatic Study in Methanol Metabolism

Studies on Drosophila melanogaster adults have shown that enzymes such as cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases (ESTs) are involved in methanol metabolism. Compounds like 4-methylpyrazole have been used to investigate these enzymes' roles in detoxifying methanol (Wang et al., 2013).

Methanol as a Chemical for Synthesis

Methanol, a component of (3-Methylpyrazin-2-yl)methanol, is used as a substrate in chemical synthesis. For instance, it has been utilized in the biological conversion of methanol to specialty chemicals in Escherichia coli, demonstrating its potential in biochemical engineering and synthesis (Whitaker et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

Future Directions

The future directions for the study and application of “(3-Methylpyrazin-2-yl)methanol” and similar compounds are vast. Given their diverse functional groups and significant biological activities, these compounds are likely to continue to attract interest in various fields such as medicinal chemistry, agriculture, and materials science .

properties

IUPAC Name

(3-methylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDARGGCVNDISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342239
Record name (3-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyrazin-2-yl)methanol

CAS RN

160818-32-6
Record name (3-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wang, C Yan, C Ma, S Huang… - … Journal of Food …, 2023 - Wiley Online Library
Bacillus plays a unique role in Baijiu brewing, but its functions have not been fully explored. In this study, Aspergillus niger, Saccharomyces cerevisiae and Thermoactinospora rubra …
Number of citations: 2 ifst.onlinelibrary.wiley.com

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